molecular formula C10H9N3O B14315609 N-Hydroxy-4-phenylpyrimidin-2-amine CAS No. 111396-72-6

N-Hydroxy-4-phenylpyrimidin-2-amine

Cat. No.: B14315609
CAS No.: 111396-72-6
M. Wt: 187.20 g/mol
InChI Key: BGOYJPLXMJLXGG-UHFFFAOYSA-N
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Description

N-Hydroxy-4-phenylpyrimidin-2-amine is a compound belonging to the class of pyrimidine derivatives Pyrimidines are heterocyclic aromatic organic compounds, which are crucial in various biological processes

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-Hydroxy-4-phenylpyrimidin-2-amine typically involves multi-step reactions starting from acyclic starting materials. One common method includes the following steps:

    Ring Closure: Starting with benzylidene acetones and ammonium thiocyanates, the initial step involves ring closure to form the pyrimidine ring.

    Aromatization: This step ensures the formation of the aromatic pyrimidine structure.

    S-Methylation: Introduction of a methyl group to the sulfur atom.

    Oxidation: Conversion to methylsulfonyl compounds.

    Formation of Guanidines: Reaction with suitable amines to form the final product.

Industrial Production Methods: Industrial production methods for this compound are not widely documented. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques.

Chemical Reactions Analysis

Types of Reactions: N-Hydroxy-4-phenylpyrimidin-2-amine can undergo several types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: The addition of hydrogen or removal of oxygen.

    Substitution: Replacement of one functional group with another.

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield N-oxide derivatives, while reduction could produce amine derivatives.

Scientific Research Applications

N-Hydroxy-4-phenylpyrimidin-2-amine has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-Hydroxy-4-phenylpyrimidin-2-amine involves its interaction with specific molecular targets. For instance, it has been shown to inhibit cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation. The compound binds to the active site of the enzyme, preventing its activity and thereby inhibiting cell proliferation .

Comparison with Similar Compounds

Uniqueness: N-Hydroxy-4-phenylpyrimidin-2-amine is unique due to the presence of the hydroxy group, which can significantly influence its chemical reactivity and biological activity. This functional group can participate in hydrogen bonding, affecting the compound’s solubility and interaction with biological targets.

Properties

CAS No.

111396-72-6

Molecular Formula

C10H9N3O

Molecular Weight

187.20 g/mol

IUPAC Name

N-(4-phenylpyrimidin-2-yl)hydroxylamine

InChI

InChI=1S/C10H9N3O/c14-13-10-11-7-6-9(12-10)8-4-2-1-3-5-8/h1-7,14H,(H,11,12,13)

InChI Key

BGOYJPLXMJLXGG-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=NC(=NC=C2)NO

Origin of Product

United States

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